molecular formula C16H13NOS3 B4578833 3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4578833
M. Wt: 331.5 g/mol
InChI Key: YIGGKKJFSUMBOR-UVTDQMKNSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of aromatic and heteroaromatic aldehydes with thiazolidinone precursors. A study by Horishny et al. (2020) explored the reaction of aromatic aldehydes with 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-one, leading to a series of new derivatives, which indicates a similar synthetic route may be applicable for the compound (Horishny, Chaban, & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is often determined using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction. Khelloul et al. (2022) utilized these techniques to elucidate the structure of a similar thiazolidin-4-one derivative, providing a basis for understanding the structural aspects of 3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Khelloul et al., 2022).

Chemical Reactions and Properties

Thiazolidinone derivatives are known for their reactivity towards various chemical agents, leading to a range of reactions such as cycloadditions and condensations. Badawy et al. (2015) described the synthesis of 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives through condensation reactions, suggesting potential reactivity pathways for the compound of interest (Badawy, Metwally, & Okpy, 2015).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. Studies like those by Delgado et al. (2005) on the supramolecular structures of thiazolidin-4-ones provide insights into the physical properties through hydrogen bonding patterns and crystal packing (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Thiazolidinone derivatives have been synthesized for various biological activity evaluations. The synthesis involves condensation reactions with aromatic aldehydes and chloroacetic acid, leading to compounds tested for anti-HIV effects, although specific activities have not always been observed. The structural confirmation of these compounds is supported by elemental analyses, NMR, IR, and mass spectrometry data (Mahajan et al., 2012).

Antitumor and Anti-Inflammatory Properties

Another focus area is the investigation of antitumor and anti-inflammatory activities. New derivatives of thiazolidinone have been synthesized, showing promising results in exceeding known drugs in their actions. This research underscores the potential of thiazolidinone compounds in therapeutic applications, highlighting the importance of continuous synthesis and biological evaluation (Horishny et al., 2020).

Photochemical and Quantum Chemical Studies

Thiazolidinone derivatives have also been explored for their photochemical properties. Studies on the rearrangement of dihydro-1,3-thiazines upon photolysis to thiazolidine and other derivatives reveal interesting photochemical behaviors. These investigations contribute to a deeper understanding of the chemical properties of thiazolidinone derivatives and their potential in photochemical applications (Bhatia et al., 1998).

Additionally, quantum chemical methods have been employed to study the structure and electronic properties of thiazolidinone derivatives. X-ray diffraction, NMR, and theoretical calculations offer insights into the molecular structure, electrostatic potential, and chemical reactivity descriptors, further illustrating the versatility of these compounds in scientific research (Megrouss et al., 2019).

properties

IUPAC Name

(5Z)-3-(4-ethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c1-2-11-5-7-12(8-6-11)17-15(18)14(21-16(17)19)10-13-4-3-9-20-13/h3-10H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGGKKJFSUMBOR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(4-ethylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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